molecular formula C11H16N2O B6246010 3,3-dimethyl-1-(2-phenylethyl)urea CAS No. 67616-21-1

3,3-dimethyl-1-(2-phenylethyl)urea

Cat. No.: B6246010
CAS No.: 67616-21-1
M. Wt: 192.26 g/mol
InChI Key: UTVNIVWWOUWLSK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-phenylethyl)urea is an organic compound with the molecular formula C({11})H({16})N(_{2})O It is a urea derivative characterized by the presence of a phenylethyl group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1-(2-phenylethyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of isobutyraldehyde with ammonia to form the intermediate, which is then reacted with phenylethylamine. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2-phenylethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Dimethyl-1-(2-phenylethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-dimethyl-1-(2-phenylethyl)urea exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(2-phenylethyl)urea is unique due to the presence of both the phenylethyl group and the dimethyl substitution on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

67616-21-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,1-dimethyl-3-(2-phenylethyl)urea

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)12-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14)

InChI Key

UTVNIVWWOUWLSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCCC1=CC=CC=C1

Purity

95

Origin of Product

United States

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